1-(4-Biphenylyl)cyclopropanecarbonitrile synthesis pathway
1-(4-Biphenylyl)cyclopropanecarbonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(4-Biphenylyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropyl group is a highly valuable structural motif in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic properties of drug candidates.[1][2] The unique electronic and conformational properties of the three-membered ring can lead to favorable interactions with biological targets.[1] 1-(4-Biphenylyl)cyclopropanecarbonitrile represents a key scaffold that combines the rigid cyclopropane core with a biphenyl moiety, a common feature in pharmacologically active molecules. This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 1-(4-biphenylyl)cyclopropanecarbonitrile, drawing upon established and reliable chemical transformations. The methodologies described herein are designed to be both scalable and adaptable, providing a solid foundation for further research and development.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 1-(4-biphenylyl)cyclopropanecarbonitrile suggests a disconnection of the cyclopropane ring. A well-established method for the formation of cyclopropanes is the reaction of an alkene with a carbene or carbene equivalent. This leads to the identification of 4-vinylbiphenyl as a key starting material, which is commercially available or can be readily synthesized. The nitrile-bearing one-carbon unit can be introduced via a nucleophilic cyclopropanation strategy.
Caption: Retrosynthetic analysis of 1-(4-biphenylyl)cyclopropanecarbonitrile.
Proposed Synthetic Pathway
The proposed forward synthesis involves a two-step sequence starting from commercially available 4-bromobiphenyl. The first step is a Heck coupling to introduce the vinyl group, followed by a base-mediated cyclopropanation with bromoacetonitrile.
Caption: Proposed two-step synthesis of 1-(4-biphenylyl)cyclopropanecarbonitrile.
Step 1: Synthesis of 4-Vinylbiphenyl via Heck Coupling
The Heck reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the vinylation of aryl halides. This reaction typically employs a palladium catalyst and a base.
Reaction and Mechanism
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylarene and regenerate the catalyst.
Experimental Protocol
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Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
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Reagents:
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4-Bromobiphenyl
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Palladium(II) acetate (Pd(OAc)₂)
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Tri(o-tolyl)phosphine (P(o-tolyl)₃)
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Triethylamine (Et₃N)
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Dimethylformamide (DMF), anhydrous
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Ethylene gas
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Procedure:
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To the reaction flask, add 4-bromobiphenyl (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).
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Evacuate and backfill the flask with nitrogen three times.
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Add anhydrous DMF and Et₃N (2.0 eq).
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Bubble ethylene gas through the stirred solution for 15 minutes.
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Heat the reaction mixture to 100 °C under an ethylene atmosphere (balloon).
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the mixture to room temperature and dilute with water.
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Extract the aqueous layer with diethyl ether (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield 4-vinylbiphenyl.
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Data Summary
| Parameter | Value |
| Catalyst | Pd(OAc)₂ / P(o-tolyl)₃ |
| Base | Triethylamine |
| Solvent | DMF |
| Temperature | 100 °C |
| Typical Yield | 80-95% |
Step 2: Synthesis of 1-(4-Biphenylyl)cyclopropanecarbonitrile
The second step involves the cyclopropanation of 4-vinylbiphenyl with a suitable C1 synthon bearing a nitrile group. A common method for this transformation is the base-mediated reaction with bromoacetonitrile. This reaction is a variation of the Michael-initiated ring closure (MIRC) reaction.
Reaction and Mechanism
Sodium hydride, a strong base, deprotonates bromoacetonitrile to form a carbanion. This carbanion then acts as a nucleophile and adds to the double bond of 4-vinylbiphenyl in a Michael addition fashion. The resulting intermediate undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring and eliminate the bromide ion.
Caption: Simplified mechanism of the base-mediated cyclopropanation.
Experimental Protocol
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Apparatus: A two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Reagents:
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4-Vinylbiphenyl
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Bromoacetonitrile
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Dimethyl sulfoxide (DMSO), anhydrous
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Procedure:
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To the reaction flask, add NaH (1.2 eq) and wash with anhydrous hexanes to remove the mineral oil.
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Add anhydrous DMSO to the flask under a nitrogen atmosphere.
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Cool the suspension to 0 °C in an ice bath.
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In the dropping funnel, prepare a solution of 4-vinylbiphenyl (1.0 eq) and bromoacetonitrile (1.1 eq) in anhydrous DMSO.
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Add the solution from the dropping funnel dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford 1-(4-biphenylyl)cyclopropanecarbonitrile.
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Data Summary
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Solvent | DMSO |
| Temperature | 0 °C to room temperature |
| Typical Yield | 60-80% |
Characterization
The identity and purity of the synthesized 1-(4-biphenylyl)cyclopropanecarbonitrile and the intermediate 4-vinylbiphenyl should be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the atoms.
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Infrared (IR) Spectroscopy: The presence of the nitrile group (C≡N) in the final product will be indicated by a characteristic absorption band around 2240 cm⁻¹.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the product.
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Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are useful for monitoring the progress of the reactions and assessing the purity of the products.
Conclusion
This technical guide outlines a robust and scientifically sound two-step pathway for the synthesis of 1-(4-biphenylyl)cyclopropanecarbonitrile. The described methodology utilizes well-established and reliable reactions, namely the Heck coupling and a base-mediated cyclopropanation. The detailed experimental protocols and mechanistic insights provide a solid foundation for researchers in organic synthesis and drug discovery to produce this valuable chemical entity. The modularity of this synthetic route also offers opportunities for the preparation of a diverse range of analogs by varying the starting aryl halide and the cyclopropanating agent.
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